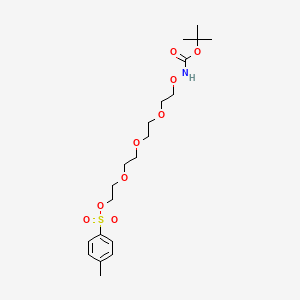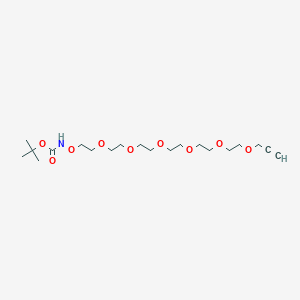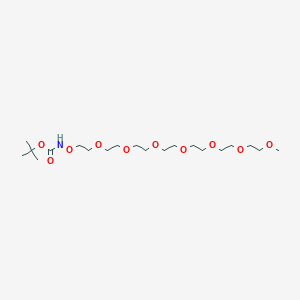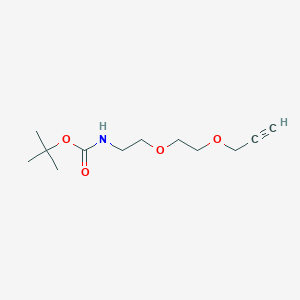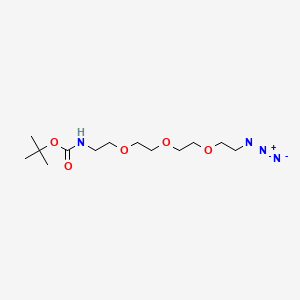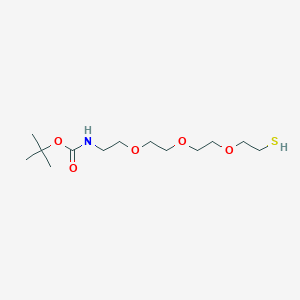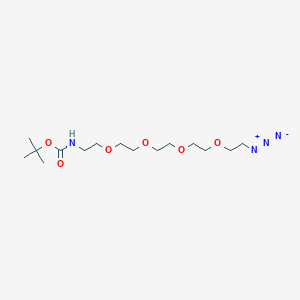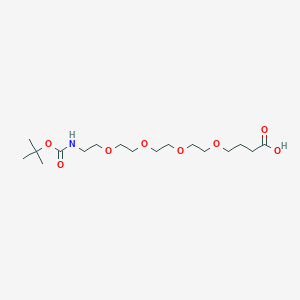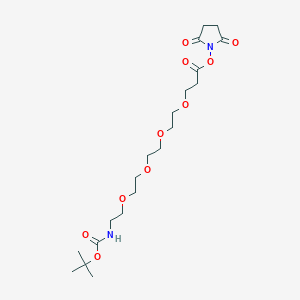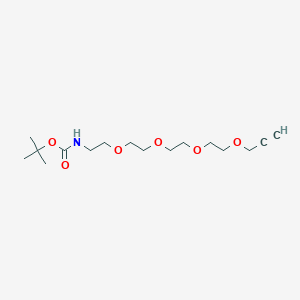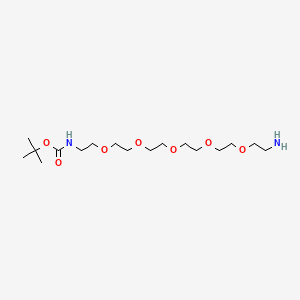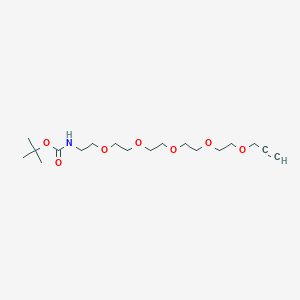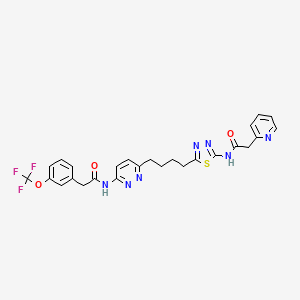
Telaglenastat
Descripción general
Descripción
Telaglenastat, also known as CB-839, is an orally bioavailable inhibitor of glutaminase, with potential antineoplastic activity . It selectively and irreversibly inhibits glutaminase, a mitochondrial enzyme that is essential for the conversion of the amino acid glutamine into glutamate . This compound belongs to the class of organic compounds known as phenylacetamides .
Molecular Structure Analysis
Telaglenastat is a small molecule with the molecular formula C26H24F3N7O3S . It belongs to the class of organic compounds known as phenylacetamides .Chemical Reactions Analysis
Telaglenastat has been found to inhibit the conversion of glutamine to glutamate, which is a key reaction in the metabolism of cancer cells . This inhibition results in a decrease in glutamine consumption, which is concomitant with a decrease in the production of glutamate and other glutamine-derived metabolites .Physical And Chemical Properties Analysis
Telaglenastat has a molecular weight of 571.57 . It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 143.1±0.3 cm3 . Its molar volume is 399.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Enhancing T-Cell–Mediated Immunotherapies
CB-839 has been studied for its potential to enhance the effectiveness of T-cell–mediated immunotherapies, particularly in the treatment of melanoma. The compound acts as a glutaminase inhibitor, which can improve the cytotoxic activity of autologous tumor-infiltrating lymphocytes (TILs) on patient-derived melanoma cells. This suggests that CB-839 may improve immune function in the tumor microenvironment by altering tumor and immune cell metabolism .
Combination with PARP Inhibitors
Research has explored the use of CB-839 in combination with Talazoparib, a poly adenosine diphosphate ribose polymerase (PARP) inhibitor, for the treatment of advanced/metastatic solid tumors. This combination aims to determine the recommended phase 2 dose, safety, tolerability, and clinical activity of CB-839 when used alongside another potent cancer therapy .
Monotherapy and Combination Therapy
Telaglenastat has shown anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other treatments. Clinical responses have been observed in Phase 1 clinical trials using Telaglenastat as a single agent, highlighting its potential as a standalone treatment option .
Triple-Negative Breast Cancer (TNBC)
CB-839 has demonstrated antiproliferative activity in TNBC cell lines. In vivo studies have shown that single-agent CB-839 can suppress tumor growth significantly, indicating its potential as a therapeutic option for this aggressive form of breast cancer .
Metabolic Alterations in Cancer Cells
The compound has been implicated in the study of metabolic alterations in cancer cells. By inhibiting glutaminase, CB-839 affects the conversion of glutamine to alpha-ketoglutarate (α-KG) in the tricarboxylic acid (TCA) cycle, which is a key metabolic pathway altered in cancer cells .
Resistance to Targeted Therapies
CB-839’s role in affecting mitochondrial oxidative phosphorylation (OxPhos) has been studied as a mechanism to promote resistance to targeted therapies in melanoma skin cancers. This resistance is facilitated by increased glutamine consumption and metabolism in the TCA cycle, which CB-839 can inhibit .
Mecanismo De Acción
Target of Action
Telaglenastat, also known as CB-839, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS) . GLS is a mitochondrial enzyme that plays a crucial role in the metabolism of glutamine, a non-essential amino acid that is vital for cellular growth and proliferation .
Mode of Action
Telaglenastat selectively and irreversibly inhibits GLS, which is essential for the conversion of the amino acid glutamine into glutamate . By blocking glutamine utilization, proliferation in rapidly growing cells is impaired .
Biochemical Pathways
The inhibition of GLS by Telaglenastat disrupts the metabolic pathways that cancer cells heavily rely on . This results in a decrease in glutamine consumption, which is concomitant with a decrease in the production of glutamate and other glutamine-derived metabolites . This disruption is consistent with GLS inhibition .
Pharmacokinetics
Telaglenastat has demonstrated favorable pharmacokinetics (PK) and pharmacodynamics (PDs) in early clinical studies . It is orally bioavailable , and its IC50 value for recombinant human GAC is 24 nM .
Result of Action
Telaglenastat has shown antitumor activity . In vitro studies have shown that Telaglenastat treatment improved the cytotoxic activity of autologous tumor-infiltrating lymphocytes (TILs) on patient-derived melanoma cells . In vivo, Telaglenastat treatment activated melanoma antigen–specific T cells and improved their tumor-killing activity . Additionally, the combination of Telaglenastat with anti-PD1 or anti-CTLA4 antibodies increased tumor infiltration by effector T cells and improved the antitumor activity of these checkpoint inhibitors .
Action Environment
The action of Telaglenastat can be influenced by the tumor microenvironment. For instance, in vitro TIL:tumor coculture studies have shown that Telaglenastat treatment decreased the conversion of glutamine to alpha-ketoglutarate (αKGA) more potently in tumor cells versus TILs . These results suggest that Telaglenastat may improve immune function in a tumor microenvironment by differentially altering tumor and immune cell metabolism .
Safety and Hazards
Telaglenastat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is classified as Acute Toxicity: Oral, Category 4, H302; Skin Corrosion/Irritation, Category 2, H315; Serious Eye Damage/Eye Irritation, Category 2, H319; Specific Target Organ Toxicity (single exposure), Category 3, H335 .
Propiedades
IUPAC Name |
N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAPINBUWJLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telaglenastat | |
CAS RN |
1439399-58-2 | |
| Record name | Telaglenastat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telaglenastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TELAGLENASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Telaglenastat?
A1: Telaglenastat exerts its anti-tumor effects by selectively inhibiting GLS1, the first enzyme in the glutaminolysis pathway. [, , ] This inhibition blocks the conversion of glutamine to glutamate, disrupting a critical metabolic pathway that tumor cells rely on for energy, biosynthesis, and redox balance. [, , , , , , ]
Q2: What are the downstream effects of GLS1 inhibition by Telaglenastat?
A2: Inhibition of GLS1 by Telaglenastat leads to a cascade of downstream effects in tumor cells, including:
- Depletion of Glutamate and α-Ketoglutarate: Reduces the availability of glutamate, a precursor for glutathione synthesis and a key substrate for the tricarboxylic acid (TCA) cycle. This disrupts redox balance and energy production in tumor cells. [, , , , , ]
- Impaired TCA Cycle Function: Depletion of glutamate and α-ketoglutarate impairs the TCA cycle, a central metabolic hub for energy production and biosynthesis. [, , ]
- Disruption of Nucleotide Synthesis: Limits the availability of glutamine-derived nitrogen for nucleotide biosynthesis, hindering DNA replication and repair processes crucial for tumor cell proliferation. [, ]
- Induction of Oxidative Stress: Inhibition of glutathione synthesis increases oxidative stress, further compromising tumor cell survival. [, , , ]
Q3: How does the effect of Telaglenastat on tumor cells differ from its effect on normal cells?
A3: While both tumor cells and normal cells utilize glutamine, tumor cells often exhibit heightened glutamine dependence, making them more susceptible to GLS1 inhibition by Telaglenastat. [, , , ] This differential sensitivity forms the basis for the therapeutic window of Telaglenastat.
Q4: What preclinical models have been used to evaluate the efficacy of Telaglenastat?
A4: Telaglenastat has shown promising anti-tumor activity in a variety of preclinical models, including:
- In vitro studies: Cell lines derived from various cancer types, including melanoma, renal cell carcinoma (RCC), multiple myeloma, and osteosarcoma. [, , , , , , , , , , ]
- In vivo studies: Xenograft mouse models implanted with human tumor cells, demonstrating tumor growth inhibition and improved survival. [, , , , , , , , , , , ]
Q5: What clinical trials have been conducted with Telaglenastat, and what are the key findings?
A5: Telaglenastat has been investigated in several clinical trials, both as monotherapy and in combination with other anti-cancer agents, for a range of hematological malignancies and solid tumors. Key findings from these trials include:
- Phase I Trials: Established the safety, tolerability, pharmacokinetic profile, and recommended phase II dose of Telaglenastat in patients with advanced solid tumors. [, ]
- Phase Ib/II Trials: Demonstrated promising anti-tumor activity and a manageable safety profile in combination with azacitidine in patients with advanced myelodysplastic syndrome (MDS). [, , ]
- Ongoing Trials: Telaglenastat is currently being evaluated in clinical trials for various cancer types, including lung cancer, multiple myeloma, and osteosarcoma, both as monotherapy and in combination with other therapies. [, , , , ]
Q6: What are the potential biomarkers for predicting response to Telaglenastat therapy?
A6: Research is ongoing to identify robust biomarkers for predicting response to Telaglenastat. Potential biomarkers under investigation include:
- GLS1 expression levels: Elevated GLS1 expression in tumors may correlate with increased sensitivity to Telaglenastat. [, , , , ]
- Glutamine transporter expression: High expression of glutamine transporters, such as SLC38A1, may indicate increased glutamine dependency and potential responsiveness to Telaglenastat. []
- Metabolic profiling: Identifying specific metabolic signatures associated with sensitivity or resistance to Telaglenastat could guide patient selection and treatment strategies. [, , , ]
Q7: What are the potential mechanisms of resistance to Telaglenastat?
A7: Understanding and overcoming resistance to Telaglenastat is crucial for maximizing its clinical benefit. Potential mechanisms of resistance include:
- Metabolic rewiring: Tumor cells may adapt to GLS1 inhibition by upregulating alternative metabolic pathways, such as increased glucose uptake and utilization, or by utilizing other amino acids as fuel sources. [, , , , ]
- GLS1 mutations: Mutations in the GLS1 gene could potentially reduce the binding affinity of Telaglenastat, leading to decreased drug efficacy. [, , , ]
- Tumor heterogeneity: The presence of diverse subpopulations within a tumor, some of which may be inherently resistant to Telaglenastat, could contribute to treatment failure. [, ]
Q8: What are the potential strategies to overcome resistance to Telaglenastat?
A8: Several strategies are being explored to overcome resistance to Telaglenastat:
- Combination therapies: Combining Telaglenastat with other anti-cancer agents, such as those targeting alternative metabolic pathways or those with synergistic mechanisms of action, may enhance efficacy and delay or prevent resistance. [, , , , , , , , , , , , , ]
- Development of next-generation GLS1 inhibitors: Designing inhibitors with improved potency, selectivity, and pharmacokinetic properties could potentially overcome some resistance mechanisms. [, , , ]
- Patient stratification based on biomarkers: Identifying biomarkers that predict response to Telaglenastat could enable the selection of patients most likely to benefit from therapy, potentially improving clinical outcomes. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



